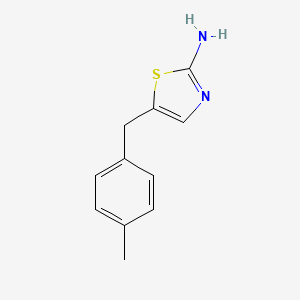

5-(4-Methylbenzyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, which suggests that 5-(4-methylbenzyl)-1,3-thiazol-2-amine might also interact with similar targets .

Mode of Action

It is plausible that it may interact with its targets in a way that alters their function, leading to changes at the cellular level .

Biochemical Pathways

Based on the properties of similar compounds, it could be involved in various biochemical reactions .

Result of Action

Based on the properties of similar compounds, it could have various effects at the molecular and cellular levels .

Action Environment

Like many other compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .

Biologische Aktivität

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, with a 4-methylbenzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on 2-aminothiazole derivatives showed promising antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved for certain analogs . The structural features of thiazole derivatives play a crucial role in their effectiveness against pathogens.

Anticancer Properties

The compound also shows potential as an anticancer agent. A review of synthetic 2-aminothiazole-based compounds highlighted their cytotoxicity against various cancer cell lines, including leukemia and hepatocellular carcinoma . Specifically, derivatives of thiazole have demonstrated good anti-proliferative effects, suggesting that modifications to the thiazole core can enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Thiazole Ring | Antimicrobial | Essential for activity against M. tuberculosis |

| 4-Methylbenzyl Group | Anticancer | Enhances cytotoxicity towards cancer cells |

| Substituents at C-2 Position | Variable Activity | Lipophilic substitutions improve efficacy |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on the 2-aminothiazole series demonstrated that specific substitutions at the C-2 position could significantly influence antibacterial activity against M. tuberculosis. Compounds with lipophilic groups exhibited enhanced potency .

- Anticancer Activity : Research on thiazole derivatives indicated that certain modifications led to increased cytotoxicity against human K563 leukemia cells and HepG2 liver cancer cells. For instance, a phenyl urea analog showed three-fold higher activity compared to simpler structures .

- In Silico Studies : Computational studies have been employed to predict the pharmacokinetic properties and binding affinities of thiazole derivatives, supporting experimental findings and guiding future modifications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is part of a broader class of thiazole derivatives known for their diverse biological activities. Thiazoles are recognized for their role in the development of pharmaceuticals due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. The thiazole moiety can enhance the cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Studies have highlighted the importance of structural modifications in enhancing potency against specific cancer types.

Pharmacology

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. The compound's ability to modulate various biological pathways makes it a candidate for further research in pharmacotherapy.

Inhibition of Enzymatic Activity

Research indicates that thiazole derivatives can inhibit key enzymes involved in metabolic pathways. For example, studies have shown that certain thiazole compounds can inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism . This inhibition can have implications for treating neurodegenerative diseases and mood disorders.

Potential as Anti-inflammatory Agents

Thiazole derivatives also exhibit anti-inflammatory properties. The compound could potentially inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for developing treatments for inflammatory diseases .

Biotechnology

In biotechnology, this compound serves as a biochemical tool for various applications:

Proteomics Research

This compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to selectively bind to specific biomolecules makes it valuable in understanding complex biological systems .

Drug Development

The structural characteristics of this compound allow it to be a lead compound in drug development programs aimed at creating new therapeutics targeting infectious diseases and cancers .

Case Studies

Eigenschaften

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEONQFTFXDSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.